molecular formula C9H7NO3 B1196686 5-Methoxyisatin CAS No. 39755-95-8

5-Methoxyisatin

Cat. No.: B1196686
CAS No.: 39755-95-8
M. Wt: 177.16 g/mol
InChI Key: DMHGXMPXHPOXBF-UHFFFAOYSA-N
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Description

5-Methoxyisatin, also known as 5-methoxy-1H-indole-2,3-dione, is a chemical compound with the molecular formula C9H7NO3. It is a derivative of isatin, characterized by the presence of a methoxy group at the fifth position of the indole ring. This compound is known for its distinctive purple to red to brown powder or crystalline form .

Mechanism of Action

Target of Action

5-Methoxyisatin, a derivative of isatin, has been identified as a multitarget inhibitor . Its primary targets include β-amyloid (Aβ) aggregation and acetylcholinesterase (AChE) . Aβ aggregation is a key process in the development of Alzheimer’s disease, leading to the formation of plaques in the brain. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of AChE increases the concentration of acetylcholine in the brain, potentially improving cognitive function .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It prevents the aggregation of Aβ, thereby reducing the formation of plaques . It also inhibits AChE, leading to an increase in acetylcholine levels .

Biochemical Pathways

The inhibition of Aβ aggregation and AChE by this compound affects several biochemical pathways. By preventing Aβ aggregation, it disrupts the pathway leading to plaque formation, a hallmark of Alzheimer’s disease . By inhibiting AChE, it affects the cholinergic pathway, leading to increased acetylcholine levels and potentially improved cognitive function .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 17716

Result of Action

The inhibition of Aβ aggregation by this compound can potentially reduce the formation of plaques in the brain, a key feature of Alzheimer’s disease . The inhibition of AChE can lead to increased acetylcholine levels, potentially improving cognitive function . In cell-based assays, this compound has shown strong cytoprotective effects, mainly related to its active metabolite .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, certain conditions can affect the solubility and stability of the compound . .

Biochemical Analysis

Biochemical Properties

5-Methoxyisatin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme monoamine oxidase, where this compound acts as an inhibitor. This interaction is crucial as it can influence the metabolism of neurotransmitters, thereby affecting neurological functions. Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, enhancing its antioxidant properties .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involved in apoptosis and neuroprotection. This compound can influence gene expression by upregulating genes associated with cell survival and downregulating pro-apoptotic genes. Furthermore, this compound impacts cellular metabolism by enhancing the activity of enzymes involved in the detoxification of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of monoamine oxidase, inhibiting its activity and thereby reducing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can have therapeutic implications for mood disorders. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression that promote cell survival and reduce oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard storage conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can maintain its biological activity for extended periods, making it a reliable compound for biochemical research. Its effects on cellular function can vary depending on the duration of exposure, with prolonged exposure leading to more pronounced antioxidant and neuroprotective effects .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it has been shown to exert neuroprotective effects, enhancing cognitive function and reducing oxidative stress. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues, leading to cellular damage. Therefore, careful dosage optimization is essential when using this compound in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes demethylation and oxidation reactions. The enzymes cytochrome P450 and monoamine oxidase play key roles in its metabolism. These metabolic processes result in the formation of various metabolites, some of which retain biological activity. The involvement of this compound in these pathways can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, specific transporters and binding proteins may facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins. It can also be found in the mitochondria, where it influences mitochondrial function and oxidative stress responses. The localization of this compound is directed by specific targeting signals and post-translational modifications, ensuring its presence in the appropriate cellular compartments for optimal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxyisatin can be synthesized through various methods. One common synthetic route involves the reaction of 5-methoxyaniline with chloral hydrate and hydroxylamine hydrochloride in water at 90°C for 3.5 hours to obtain p-methoxyisonitrosoacetanilide. This intermediate is then hydrolyzed and cyclized at 92°C with concentrated sulfuric acid to yield this compound .

Another method involves the reaction of isatin with thiosemicarbazides in aqueous ethanol containing a drop of hydrochloric acid at reflux for 3 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of temperature and reaction time are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyisatin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce various reduced forms of this compound .

Scientific Research Applications

5-Methoxyisatin has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research has shown its potential in developing new pharmaceuticals, particularly for its antioxidant and anticancer properties.

    Industry: It is used in the production of dyes and pigments due to its distinctive color properties

Comparison with Similar Compounds

5-Methoxyisatin can be compared with other similar compounds, such as:

    5-Hydroxyisatin: Similar in structure but with a hydroxyl group instead of a methoxy group.

    6-Methoxyisatin: The methoxy group is at the sixth position instead of the fifth.

    5,6-Dimethoxyisatin: Contains methoxy groups at both the fifth and sixth positions.

Uniqueness

The presence of the methoxy group at the fifth position gives this compound unique chemical and biological properties compared to its analogs. This structural difference can significantly influence its reactivity and biological activity .

Properties

IUPAC Name

5-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHGXMPXHPOXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192838
Record name 1H-Indole-2,3-dione, 5-methoxy- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39755-95-8
Record name 5-Methoxyisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39755-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Methoxyisatin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039755958
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Record name 39755-95-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88052
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Record name 1H-Indole-2,3-dione, 5-methoxy- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXYISATIN
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Record name 5-METHOXYISATIN
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Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (45 ml) containing water (5 ml) was warmed to 60° C. and 8.6 g of N-(2-hydroximinoacetyl)-anisidine was added in one portion. The mixture was stirred at 93° C. for 10 minutes and then allowed to cool to room temperature. The mixture was poured into 500 g of ice and extracted 3 times with ethyl acetate. The combined extracts were dried over anhydrous sodium sulfate and concentrated to give 5.1 g (65% yield) of 5-methoxyisatin as a dark red solid.
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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